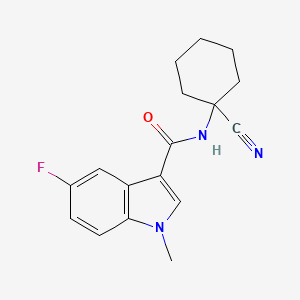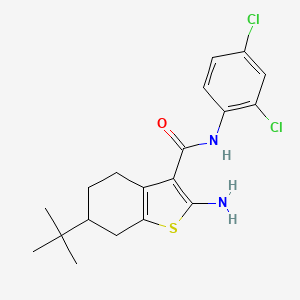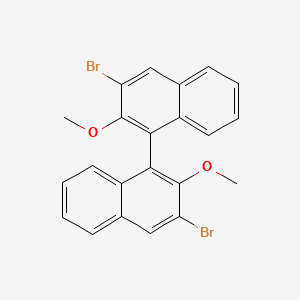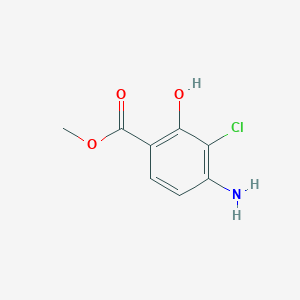
2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is substituted with two fluorine atoms at the 2 and 6 positions. Attached to the nitrogen of the sulfonamide group is a 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl group .
Synthesis Analysis
The synthesis of this compound could involve several steps. The 2,6-difluorobenzenesulfonamide core could be synthesized from 2,6-difluorobenzoic acid . The tetrahydro-2H-pyran-4-yl group could be synthesized from a variety of methods, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . The final step would likely involve coupling these two components together, although the exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzenesulfonamide core provides a rigid, planar structure, while the tetrahydro-2H-pyran-4-yl group introduces a cyclic ether component . The presence of the two fluorine atoms and the hydroxyl group also contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the sulfonamide group could potentially allow for reactions involving the nitrogen atom, while the fluorine atoms could participate in various substitution reactions . The tetrahydro-2H-pyran-4-yl group could also undergo reactions involving the opening of the ether ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the hydroxyl group would likely make the compound relatively polar, which could affect its solubility in various solvents . The cyclic ether group could also influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
Research on benzenesulfonamide derivatives highlights their significance in the synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showcased their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. These findings indicate the diverse bioactivity of benzenesulfonamide derivatives, suggesting similar potential for the compound (Gul et al., 2016).
Cyclooxygenase Inhibition
Another area of application is in the development of cyclooxygenase inhibitors, as demonstrated by the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety. These compounds showed selectivity and potency for cyclooxygenase-2 (COX-2) inhibition, suggesting their role in anti-inflammatory therapies (Pal et al., 2003).
Molecular Structure Analysis
The analysis of molecular structures, such as the study on 4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide, reveals the intricate interactions within benzenesulfonamide derivatives. These studies provide a basis for understanding the compound's behavior and potential interactions in biological systems (Asiri et al., 2012).
Antimicrobial and Antifungal Activities
Benzenesulfonamide derivatives also show promise in antimicrobial and antifungal applications. Studies on newly synthesized sulfonamides have evaluated their effectiveness against various bacterial and fungal strains, suggesting potential therapeutic applications for the compound of interest in combating infectious diseases (Abbas et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions involving this compound could be numerous. Given its complex structure, it could be of interest in the development of new pharmaceutical drugs or as a building block in organic synthesis . Further studies could also explore its physical and chemical properties, as well as its potential biological activities .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO4S/c15-11-2-1-3-12(16)14(11)22(19,20)17-7-4-13(18)10-5-8-21-9-6-10/h1-3,10,13,17-18H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABOLPVCLRNGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713315.png)


![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2713318.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713320.png)


![9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2713325.png)
![2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene](/img/structure/B2713327.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2713330.png)
![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/no-structure.png)


